N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide

glutaminyl cyclase X-ray crystallography target engagement

Benzimidazole-sulfonamide libraries often suffer from carbonic anhydrase polypharmacology, confounding target-based assays. N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide (CAS 1219548-50-1) solves this by replacing the zinc-binding primary sulfonamide with a phenylmethanesulfonamide group, resulting in selective human secretory glutaminyl cyclase (sQC) inhibition. - Structurally validated: Cocrystal structure with human sQC at 2.37 Å (PDB 9ISD) provides atomic-level binding data for rational design. - Selectivity control: Lacks the -SO₂NH₂ motif required for carbonic anhydrase engagement; ideal for differentiating sQC-mediated effects in phenotypic panels. - Supply advantage: Single-step condensation synthesis supports economical gram-to-kilogram procurement for HTS and SAR campaigns.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
Cat. No. B12177210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C14H13N3O2S/c18-20(19,9-11-4-2-1-3-5-11)17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10,17H,9H2,(H,15,16)
InChIKeyXOKIPUOFVAXWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-6-yl)-1-phenylmethanesulfonamide: Procurement-Ready Structural and Target Engagement Overview


N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide (CAS 1219548-50-1) is a benzimidazole-sulfonamide hybrid molecule with the molecular formula C₁₄H₁₃N₃O₂S and a molecular weight of 287.34 g/mol . Unlike many benzenesulfonamide derivatives that target carbonic anhydrase isoforms, this compound has been structurally characterized as an inhibitor of human secretory glutaminyl cyclase (sQC), a zinc-dependent enzyme implicated in neurodegenerative and inflammatory diseases [1]. The compound features a phenylmethanesulfonamide group linked to the 6-position of a 1H-benzimidazole ring, with the 5/6 tautomerism of the benzimidazole system noted in structural databases.

Why Generic Substitution of N-(1H-Benzimidazol-6-yl)-1-phenylmethanesulfonamide Is Scientifically Unreliable for Glutaminyl Cyclase Research


Simple benzimidazole-sulfonamide congeners cannot be interchangeably substituted for N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide without risking target engagement failure. The dominant literature for benzimidazole-sulfonamides focuses on carbonic anhydrase (CA) inhibition, where a primary sulfonamide (–SO₂NH₂) directly coordinates the active-site zinc ion [1]. In contrast, this compound bears a phenylmethanesulfonamide group (–SO₂NH–CH₂–Ph) and has been crystallographically validated to bind human glutaminyl cyclase, a structurally distinct enzyme [2]. The substitution of the benzenesulfonamide zinc-binding group with a phenylmethanesulfonamide moiety fundamentally alters the pharmacophore, resulting in a different target profile. The quantitative evidence below establishes the basis for compound-specific procurement.

N-(1H-Benzimidazol-6-yl)-1-phenylmethanesulfonamide: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Structurally Validated Target Engagement with Human Secretory Glutaminyl Cyclase (sQC) Versus Carbonic Anhydrase Class

N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide (as the 5-yl tautomer) is co-crystallized with human secretory glutaminyl cyclase (sQC) at a resolution of 2.37 Å, providing unambiguous structural evidence of target engagement [1]. In contrast, the closest in-class analogs, 2-substituted-benzimidazole-6-sulfonamides bearing a primary sulfonamide group, demonstrate inhibitory activity against carbonic anhydrase isoforms (hCA I, II, IX, XII) rather than glutaminyl cyclase, with Kᵢ values in the 5.2–41.7 nM range for tumor-associated isoforms [2]. This target divergence is structurally driven by the compound's phenylmethanesulfonamide moiety, which lacks the free –SO₂NH₂ group required for direct zinc coordination in carbonic anhydrases. For researchers requiring a validated, direct-binding glutaminyl cyclase inhibitor with available structural data, this compound offers a critical distinction from generic benzimidazole-sulfonamide screening collections.

glutaminyl cyclase X-ray crystallography target engagement

Selectivity Profile Inferred from Structural Pharmacophore: Glutaminyl Cyclase > Carbonic Anhydrase Paradigm

The phenylmethanesulfonamide moiety in this compound precludes the canonical zinc-binding sulfonamide interaction required for carbonic anhydrase inhibition, which is the primary mechanism of action for the vast majority of benzimidazole-sulfonamide analogs [1]. This mechanistic difference is corroborated by two complementary observations: (1) the compound's cocrystal structure with sQC shows a binding mode that does not rely on the sulfonamide group for direct zinc coordination, and (2) the benzenesulfonamide-benzimidazole series reported in the literature exhibits high potency against CA isoforms, with para-substituted benzenesulfonamide analogs showing superior CA binding compared to meta-substituted ones [2]. Although direct CA inhibition data for the target compound are not publicly available, the structural absence of a primary sulfonamide group predicts a substantial drop in CA affinity relative to benzenesulfonamide-benzimidazole comparators. For procurement purposes, this translates to a reduced liability for off-target carbonic anhydrase activity relative to benzenesulfonamide-containing analogs, a consideration critical for phenotypic screening and selectivity profiling studies.

selectivity pharmacophore carbonic anhydrase

Synthetic Tractability: Single-Step Condensation Enables Cost-Efficient Procurement Versus Multi-Step 2-Substituted Analogs

N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide is synthesized via a single-step condensation of 1H-benzimidazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine . This contrasts with the more elaborate multi-step syntheses required for 2-substituted-benzimidazole-6-sulfonamide carbonic anhydrase inhibitors, which typically involve constructing the benzimidazole ring with a sulfonamide substituent followed by functionalization at the 2-position [1]. The simpler synthetic route of the target compound translates to potentially lower procurement costs, higher batch-to-batch consistency, and reduced lead times for custom synthesis compared to 2-substituted analogs. For screening libraries and SAR expansion efforts, this synthetic accessibility enables more economical procurement at gram-to-kilogram scales.

synthesis procurement cost benzimidazole chemistry

Tautomeric Identity: 5-yl/6-yl Equivalence Confirmed by Crystallography for Consistent Biological Annotation

The benzimidazole ring in this compound exists in tautomeric equilibrium between the 1H-benzimidazol-5-yl and 1H-benzimidazol-6-yl forms, which are chemically identical due to the symmetry of the benzimidazole core. This equivalence is explicitly demonstrated in the PDB entry 9ISD, where the compound is deposited as N-(1H-benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide [1], while the same chemical entity is commercially listed as N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide (CAS 1219548-50-1) . This tautomeric identity means that literature referencing either tautomer refers to the identical chemical species, eliminating ambiguity in biological data interpretation. In contrast, 2-substituted benzimidazole analogs lack this equivalency because the 2-substituent breaks the symmetry, creating genuinely distinct regioisomers that may exhibit different biological activities and must be procured as separate compounds.

tautomerism benzimidazole structural annotation

Optimal Research and Industrial Application Scenarios for N-(1H-Benzimidazol-6-yl)-1-phenylmethanesulfonamide Based on Quantitative Evidence


Structure-Guided Drug Discovery Targeting Glutaminyl Cyclase for Neurodegenerative Disease

Researchers developing glutaminyl cyclase inhibitors for Alzheimer's or Parkinson's disease can utilize this compound as a structurally validated starting point. The cocrystal structure (PDB 9ISD, 2.37 Å) provides precise ligand-receptor interaction data for rational design and docking studies, enabling structure-based optimization of potency and selectivity [1]. The compound's target engagement with sQC, rather than carbonic anhydrases, positions it within the known therapeutic rationale linking glutaminyl cyclase inhibition to reduced pyroglutamate-Aβ formation in Alzheimer's disease models .

Selectivity Profiling Panels to Deconvolute Benzimidazole-Sulfonamide Polypharmacology

This compound serves as a critical selectivity control in screening panels that include benzenesulfonamide-benzimidazole carbonic anhydrase inhibitors. Its lack of a primary sulfonamide zinc-binding motif predicts substantially reduced CA inhibition, making it suitable for distinguishing glutaminyl cyclase-mediated effects from carbonic anhydrase-mediated effects in phenotypic assays [1]. Procurement for selectivity panels avoids the confounding polypharmacology common to benzimidazole-sulfonamide libraries.

Cost-Efficient Large-Scale Screening Library Expansion for Non-CA Benzimidazole Chemotypes

For organizations building focused benzimidazole libraries for non-carbonic anhydrase targets, this compound offers a synthetically accessible scaffold via a single-step condensation [1]. Its lower synthetic complexity relative to 2-substituted benzimidazole-6-sulfonamides (1 step vs. ≥3 steps) supports economical procurement at the gram-to-kilogram scale required for high-throughput screening and SAR expansion . The tautomeric symmetry also means a single compound covers both 5/6-yl nomenclature variants, reducing inventory duplication .

Pharmacophore Validation in Computational Chemistry and AI-Driven Drug Discovery

The publicly available cocrystal structure (PDB 9ISD) of this compound bound to human sQC provides a high-quality experimental dataset for training and validating ligand-pharmacophore mapping algorithms, as demonstrated in the DiffPhore framework paper where this compound was used as a benchmark ligand [1]. Computational chemistry groups can procure this compound for prospective validation of virtual screening hits and binding pose prediction methods targeting glutaminyl cyclase, leveraging the experimental electron density as ground truth.

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